molecular formula C19H14N4S2 B5645661 2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-methyl-4-thiophen-2-ylpyridine-3-carbonitrile

2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-methyl-4-thiophen-2-ylpyridine-3-carbonitrile

Cat. No.: B5645661
M. Wt: 362.5 g/mol
InChI Key: YLNPFGJJYOFNIZ-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-methyl-4-thiophen-2-ylpyridine-3-carbonitrile is a complex heterocyclic compound that combines several functional groups, including benzimidazole, thiophene, and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-methyl-4-thiophen-2-ylpyridine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-methyl-4-thiophen-2-ylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-methyl-4-thiophen-2-ylpyridine-3-carbonitrile is unique due to its combination of benzimidazole, thiophene, and pyridine moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-methyl-4-thiophen-2-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4S2/c1-12-9-13(17-7-4-8-24-17)14(10-20)19(21-12)25-11-18-22-15-5-2-3-6-16(15)23-18/h2-9H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNPFGJJYOFNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC2=NC3=CC=CC=C3N2)C#N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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